molecular formula C15H21N3O2S B5876302 Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B5876302
M. Wt: 307.4 g/mol
InChI Key: DQFGACFTRMZLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a carbamothioyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of 3-methylphenyl isothiocyanate with piperazine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamothioyl group to a thiol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-[(3-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
  • Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
  • Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

Properties

IUPAC Name

ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-9-7-17(8-10-18)14(21)16-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFGACFTRMZLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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